molecular formula C26H16N2Na2O9S2 B075258 C.I. Mordant Black 13 CAS No. 1324-21-6

C.I. Mordant Black 13

Cat. No.: B075258
CAS No.: 1324-21-6
M. Wt: 610.5 g/mol
InChI Key: VBUCPERXCODTAQ-UHFFFAOYSA-L
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Description

CIThis compound is known for its ability to form strong complexes with metal ions, which enhances its dyeing properties, making it a popular choice for dyeing wool, silk, and nylon fabrics. The dye is characterized by its blue-gray to black color and is soluble in water, Cellosolve, and slightly soluble in acetone and ethanol .

Scientific Research Applications

C.I. Mordant Black 13 has a wide range of applications in scientific research:

    Chemistry: Used as a complexing agent in various chemical reactions and studies involving metal ions.

    Biology: Employed as a staining agent for biological tissues, helping in the visualization of cellular structures.

    Medicine: Utilized in histological studies to stain tissues and identify specific cellular components.

    Industry: Widely used in the textile industry for dyeing fabrics, especially wool, silk, and nylon.

Mechanism of Action

For small basic dyes, blocking or selective extraction of tissue sections can reduce staining (methylation, or trichloracetio acid extraction) or increase staining (acetylation or nitrous acid deamination). This is as predicted by a simple electrostatic model of dye binding .

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheet of C.I. Mordant Black 13 .

Future Directions

In a study, new visible light harvesting dyes (MBR1–MBR5) were designed as efficient materials with silyl based anchoring abilities on semiconducting units for future dye-solar cells applications . The goal of the current study is to forecast the development of novel NLO materials with a D-π-A Semiconductor design that use semiconductors as anchoring groups to adhere to a surface .

Preparation Methods

Synthetic Routes and Reaction Conditions: C.I. Mordant Black 13 can be synthesized through two primary methods:

    Method 1: Condensation of 1,2,4-trihydroxyanthracene-9,10-dione with aniline in the presence of boric acid, followed by sulfonation and conversion into the sodium salt.

    Method 2: Condensation of 2-bromo-1,4-dihydroxyanthracene-9,10-dione or 2-chloro-1,4-dihydroxyanthracene-9,10-dione with aniline, followed by sulfonation.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above methods, ensuring high purity and yield. The process typically includes steps such as:

    Condensation Reaction: Mixing the starting materials under controlled temperature and pressure conditions.

    Sulfonation: Adding sulfonating agents to introduce sulfonic acid groups.

    Neutralization: Converting the sulfonic acid groups into their sodium salt form.

    Purification: Removing impurities through filtration and crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced under specific conditions, leading to the formation of different products.

    Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or zinc dust.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the dye.

    Reduction Products: Reduced forms of the dye with altered chromophoric properties.

    Substitution Products: Modified dyes with different functional groups.

Comparison with Similar Compounds

    Mordant Black 17: Another mono sulphonated aromatic azo compound with similar dyeing properties.

    Mordant Red B: A related dye used for similar applications in the textile industry.

Uniqueness: C.I. Mordant Black 13 is unique due to its specific molecular structure, which allows it to form strong complexes with metal ions, enhancing its dyeing properties. Its solubility in various solvents and its ability to dye multiple types of fabrics make it a versatile and valuable dye in the textile industry .

Properties

IUPAC Name

disodium;4-[[4-hydroxy-9,10-dioxo-3-(4-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O9S2.2Na/c29-24-18-3-1-2-4-19(18)25(30)23-22(24)20(27-14-5-9-16(10-6-14)38(32,33)34)13-21(26(23)31)28-15-7-11-17(12-8-15)39(35,36)37;;/h1-13,27-28,31H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUCPERXCODTAQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)[O-])NC5=CC=C(C=C5)S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061669
Record name C.I. Mordant Black 13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1324-21-6, 85455-48-7
Record name C.I. Mordant Black 13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 4,4'-((9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino)bis(benzenesulphonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085455487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Mordant Black 13
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Mordant Black 13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4,4'-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino]bis(benzenesulphonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.079.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.